Superior Inhibitory Potency of 4-Amino-6-hydroxypyrimidine Against Human Carbonic Anhydrase II (hCA II)
In a direct head-to-head study of pyrimidine derivatives, 4-amino-6-hydroxypyrimidine demonstrated superior inhibition of human carbonic anhydrase II (hCA II) compared to several close structural analogs. The compound exhibited a K I value of 1.867 ± 0.296 μM against hCA II . This potency was significantly greater than that of 4-amino-2-chloropyrimidine (K I = 3.913 μM) and other tested pyrimidines, establishing a clear structure-activity relationship where the 4-amino-6-hydroxy substitution pattern is advantageous for hCA II binding .
| Evidence Dimension | Enzyme Inhibition Potency (K I) |
|---|---|
| Target Compound Data | 1.867 ± 0.296 μM |
| Comparator Or Baseline | 4-amino-2-chloropyrimidine (K I = 3.913 μM) |
| Quantified Difference | 4-Amino-6-hydroxypyrimidine is approximately 2.1-fold more potent (lower K I) against hCA II. |
| Conditions | In vitro enzyme inhibition assay using purified human carbonic anhydrase II (hCA II). |
Why This Matters
This quantitative advantage in hCA II inhibition makes 4-amino-6-hydroxypyrimidine a more attractive lead scaffold or pharmacophore for developing multi-targeted agents against Alzheimer's disease and other neurological disorders where carbonic anhydrase is implicated.
